molecular formula C22H26N2O4 B2493684 Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235282-29-7

Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2493684
CAS RN: 1235282-29-7
M. Wt: 382.46
InChI Key: OQZMRYHINVQJTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multi-step chemical processes that include acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, is synthesized from piperidin-4-ylmethanol through a series of steps including acylation, sulfonation, and substitution, with an optimized synthetic method yielding a total of 20.2% over three steps (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives have been determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These structures exhibit considerable conformational flexibility, allowing them to form an extended network of hydrogen bonds, which plays a crucial role in the formation of noncentrosymmetric and polysystem crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions that underscore their chemical properties. For instance, the synthesis of (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized via a one-pot three-component reaction, illustrates the compound's ability to form H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions, showcasing the molecule's reactive nature and propensity for forming stable intermolecular associations (Khan et al., 2013).

Scientific Research Applications

Impurity Identification in Repaglinide

In the pharmaceutical industry, identifying and characterizing impurities in drug substances is crucial for quality control. A study on Repaglinide, an anti-diabetic drug, revealed seven novel impurities isolated using preparative high-performance liquid chromatography. The structural characterization of these impurities, including their synthesis and formation mechanisms, contributes to the broader understanding of pharmaceutical compound stability and purity (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Radiolabeled Antagonists for Neurotransmission Studies

The development of radiolabeled antagonists, such as [18F]p-MPPF, provides significant insights into neurotransmission, particularly in studying 5-HT1A receptors using positron emission tomography (PET). This research encompasses chemistry, radiochemistry, animal studies, and human trials, offering a comprehensive view of serotonergic neurotransmission and its implications for understanding various neurological and psychiatric conditions (Plenevaux et al., 2000).

Mechanism of Action

properties

IUPAC Name

phenyl 4-[[(2-ethoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-27-20-11-7-6-10-19(20)21(25)23-16-17-12-14-24(15-13-17)22(26)28-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZMRYHINVQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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